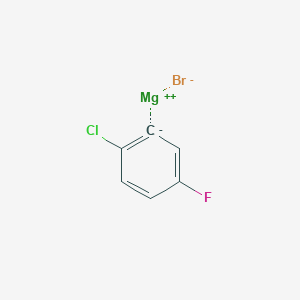

2-Chloro-5-fluorophenylmagnesium bromide

Description

2-Chloro-5-fluorophenylmagnesium bromide is an organomagnesium halide (Grignard reagent) with the molecular formula C₆H₃ClFMgBr (estimated average molecular weight: ~234.75 g/mol). This compound features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position, bonded to a magnesium bromide group. Grignard reagents of this type are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name |

magnesium;1-chloro-4-fluorobenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-1-3-6(8)4-2-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLFGAHPYNUQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C=C1F)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2-Chloro-5-fluorophenylmagnesium bromide is typically prepared through the reaction of 2-chloro-5-fluorobromobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction conditions include:

Temperature: Typically maintained at room temperature or slightly elevated.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production: On an industrial scale, the preparation involves similar conditions but with optimized parameters for large-scale production.

Chemical Reactions Analysis

2-Chloro-5-fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.

Substitution Reactions: It can participate in halogen-metal exchange reactions.

Coupling Reactions: It is used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions: Typical reagents include carbonyl compounds, halides, and catalysts like palladium or nickel. The reactions are usually carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Major Products: The major products depend on the specific reaction but often include alcohols, biaryl compounds, and substituted aromatic compounds.

Scientific Research Applications

2-Chloro-5-fluorophenylmagnesium bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is employed in the synthesis of biologically active compounds.

Medicine: It plays a crucial role in drug development, serving as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic benefits.

Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-chloro-5-fluorophenylmagnesium bromide are influenced by its substituents. Below is a detailed comparison with key analogues:

Phenylmagnesium Bromide

- Molecular Formula : C₆H₅MgBr

- Molecular Weight : 181.31 g/mol

- Substituents: None (unsubstituted phenyl ring).

- Reactivity : A benchmark Grignard reagent with broad utility in nucleophilic additions to carbonyl groups and cross-couplings. Its unsubstituted phenyl ring offers high nucleophilicity but lacks regioselectivity in directed reactions.

- Stability : Standard sensitivity to moisture/oxygen; typically stored in tetrahydrofuran (THF) solutions.

5-Chloro-2-Methoxyphenylmagnesium Bromide

- Molecular Formula : C₇H₆ClBrMgO

- Molecular Weight : 245.78 g/mol

- Substituents : Chlorine (5-position), methoxy group (2-position).

- Chlorine at the 5-position may moderate electrophilicity.

- Applications : Useful in synthesizing methoxy- and chloro-substituted aromatics for drug intermediates.

2-Bromo-5-fluorobenzyl Bromide

- Molecular Formula : C₇H₅Br₂F

- Molecular Weight : 267.9 g/mol

- Substituents : Bromine (benzyl position), fluorine (5-position), bromine (2-position).

- Role: Not a Grignard reagent but a precursor for synthesizing substituted aryl bromides. The fluorine and chlorine substituents in related compounds influence the electronic environment of subsequent Grignard reagents.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 2-Chloro-5-fluorophenylmagnesium bromide | C₆H₃ClFMgBr | ~234.75 (estimated) | 2-Cl, 5-F | High electrophilicity; potential for directed ortho-metalation in cross-couplings |

| Phenylmagnesium bromide | C₆H₅MgBr | 181.31 | None | Broad nucleophilic reactivity; versatile but non-selective |

| 5-Chloro-2-methoxyphenylmagnesium bromide | C₇H₆ClBrMgO | 245.78 | 5-Cl, 2-OCH₃ | Stabilized by methoxy group; moderate reactivity |

| 2-Bromo-5-fluorobenzyl bromide | C₇H₅Br₂F | 267.90 | 2-Br, 5-F | Precursor for aryl bromide synthesis; not a Grignard reagent |

Biological Activity

2-Chloro-5-fluorophenylmagnesium bromide is a Grignard reagent that has garnered attention for its potential biological activities, particularly in the fields of medicinal and organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant studies.

Chemical Structure:

- Molecular Formula: C8H7BrClF

- Molecular Weight: 223.49 g/mol

2-Chloro-5-fluorophenylmagnesium bromide is synthesized through the reaction of 2-chloro-5-fluorobromobenzene with magnesium in anhydrous ether. The resulting Grignard reagent can react with various electrophiles to form new carbon-carbon bonds, making it a valuable intermediate in organic synthesis.

The biological activity of 2-chloro-5-fluorophenylmagnesium bromide is primarily attributed to its ability to form complexes with biological molecules, such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity and binding affinity. This compound can potentially inhibit specific enzymes involved in metabolic pathways, leading to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways, contributing to anti-inflammatory effects.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that 2-chloro-5-fluorophenyl derivatives demonstrate notable antibacterial activity. For instance, studies have shown that related compounds exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 2-Chloro-5-fluorophenol | E. coli | 10.5 |

| S. aureus | 8.3 |

These results underscore the potential utility of 2-chloro-5-fluorophenyl derivatives in developing new antimicrobial agents.

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of various chloro-fluoro phenolic compounds, including those derived from 2-chloro-5-fluorophenylmagnesium bromide. The disc diffusion method revealed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, indicating strong potential for clinical applications . -

Anti-inflammatory Effects :

Another investigation focused on the anti-inflammatory properties of related compounds, highlighting their ability to modulate inflammatory responses in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Applications in Drug Development

Due to its unique structure and reactivity, 2-chloro-5-fluorophenylmagnesium bromide is utilized as a building block in synthesizing pharmaceuticals targeting various diseases:

- Neurological Disorders : Compounds derived from this Grignard reagent are being explored for their potential in treating conditions like Alzheimer's disease.

- Cardiovascular Diseases : Its derivatives may play a role in developing drugs aimed at managing cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.